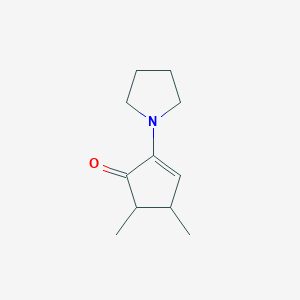
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane is a compound that features a tin atom bonded to two phenyl groups and two 1,3-benzothiazol-2-ylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane typically involves the reaction of diphenyltin dichloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product by deprotonating the thiol group of 2-mercaptobenzothiazole. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atoms.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to substitute the phenyl groups.
Major Products
Oxidation: Oxidation of the sulfur atoms results in the formation of sulfoxides or sulfones.
Substitution: Substitution reactions yield various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Wirkmechanismus
The mechanism by which bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane exerts its effects involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The sulfur atoms in the benzothiazole rings can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the tin atom can interact with various cellular components, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane is unique due to the presence of a tin atom bonded to both phenyl groups and benzothiazol-2-ylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
656260-34-3 |
|---|---|
Molekularformel |
C26H18N2S4Sn |
Molekulargewicht |
605.4 g/mol |
IUPAC-Name |
bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane |
InChI |
InChI=1S/2C7H5NS2.2C6H5.Sn/c2*9-7-8-5-3-1-2-4-6(5)10-7;2*1-2-4-6-5-3-1;/h2*1-4H,(H,8,9);2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AEEIPYVQWFYSQX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC3=NC4=CC=CC=C4S3)SC5=NC6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


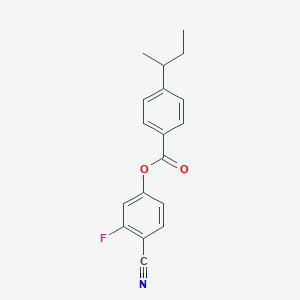
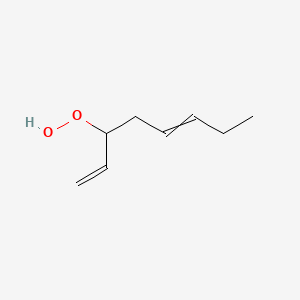
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)


![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
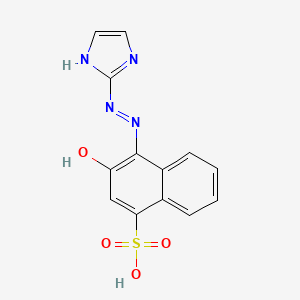

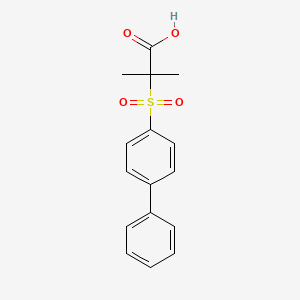
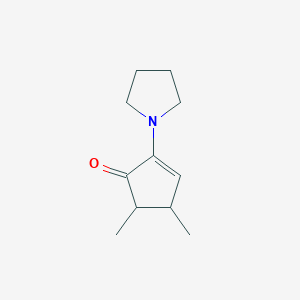
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
